molecular formula C20H25FN6O2 B2613830 7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 878431-26-6

7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2613830
CAS No.: 878431-26-6
M. Wt: 400.458
InChI Key: QINOSIRMPHWLOJ-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, a propylpiperazine moiety, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Tetrahydropurine Core: The initial step involves the synthesis of the tetrahydropurine core through a cyclization reaction. This can be achieved by reacting appropriate amines with formamide under high-temperature conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a fluorobenzyl halide with the tetrahydropurine intermediate in the presence of a base such as potassium carbonate.

    Attachment of the Propylpiperazine Moiety: The final step involves the alkylation of the intermediate with 4-propylpiperazine. This can be carried out using an alkylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the purine core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the fluorophenyl group, converting it to a phenyl group. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety. Reagents such as sodium hydride and alkyl halides are commonly used.

Major Products Formed

    Oxidation: Oxidation of the methyl group results in the formation of a carboxylic acid derivative.

    Reduction: Reduction of the fluorophenyl group yields a phenyl derivative.

    Substitution: Substitution reactions at the piperazine moiety can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, 7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to purinergic receptors, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-[(2-bromophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The presence of the fluorophenyl group in 7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain receptors. This makes it distinct from its analogs with different halogen substitutions.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-6-4-5-7-15(14)21/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINOSIRMPHWLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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